![molecular formula C22H17N3O2 B5157578 N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide](/img/structure/B5157578.png)
N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide, commonly known as MPOA, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. MPOA is a synthetic compound that has been developed through a series of chemical reactions and has shown promising results in various scientific studies.
作用机制
MPOA acts as a modulator of certain neurotransmitter receptors, such as the GABA-A receptor and the NMDA receptor. It has been shown to enhance the activity of these receptors, leading to an increase in the release of certain neurotransmitters, such as dopamine and serotonin. This mechanism of action is believed to be responsible for the potential therapeutic effects of MPOA in the treatment of neurological disorders.
Biochemical and Physiological Effects:
MPOA has been shown to have various biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, behavior, and cognition. MPOA has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders.
实验室实验的优点和局限性
MPOA has several advantages for use in scientific research. It is a synthetic compound, which allows for precise control over its chemical properties and purity. It has also been extensively studied, with a large body of literature available on its mechanism of action and potential therapeutic applications. However, MPOA also has some limitations. It is a relatively complex compound to synthesize, which may limit its availability for use in certain research studies. Additionally, its potential therapeutic effects have not yet been fully explored, and further research is needed to fully understand its potential applications.
未来方向
There are several future directions for research on MPOA. One potential area of research is the development of new synthetic methods for the production of MPOA, which may improve its availability for use in scientific studies. Additionally, further research is needed to fully understand the mechanism of action of MPOA and its potential therapeutic applications. Future studies may also explore the use of MPOA in combination with other compounds for the treatment of neurological disorders.
合成方法
MPOA is synthesized through a multi-step process involving the reaction of several chemical compounds. The first step involves the reaction of 2-methyl-5-(2-nitrophenyl)oxazole with 2-aminopyridine in the presence of a catalyst to form 2-methyl-5-(2-pyridyl)oxazole. The second step involves the reaction of 2-methyl-5-(2-pyridyl)oxazole with 3-bromophenylacrylic acid in the presence of a coupling agent to form MPOA.
科学研究应用
MPOA has been extensively studied for its potential application in various fields of research. It has shown significant potential in the field of neuroscience, where it has been used to study the mechanism of action of certain neurotransmitters and their receptors. MPOA has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
(Z)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-15-9-11-17(22-25-21-19(27-22)8-5-13-23-21)14-18(15)24-20(26)12-10-16-6-3-2-4-7-16/h2-14H,1H3,(H,24,26)/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBJDAQPHATMML-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)/C=C\C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-phenylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

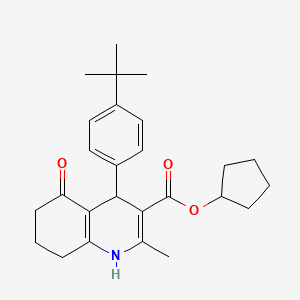
![2-{[(isopropylamino)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5157503.png)
![ethyl 4-[(2-hydroxypropyl)amino]-6-methoxy-3-quinolinecarboxylate](/img/structure/B5157507.png)

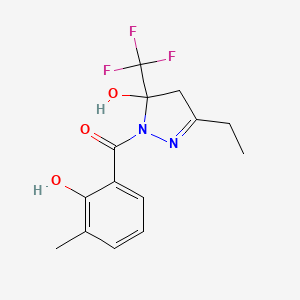
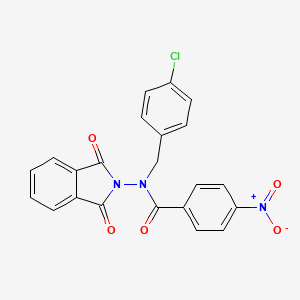
![ethyl (5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5157524.png)

![methyl 2-[({4-[(benzylamino)sulfonyl]-2-methylphenoxy}acetyl)amino]benzoate](/img/structure/B5157538.png)
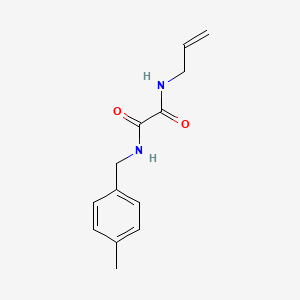
![5,10-diiodo-2-[4-(methylthio)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B5157561.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(4-nitrobenzyl)-1,3-propanediamine](/img/structure/B5157567.png)
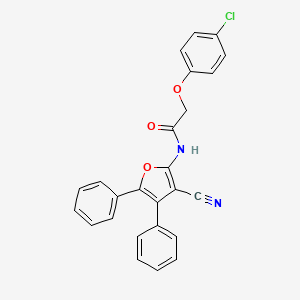
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5157575.png)